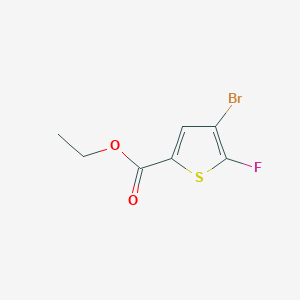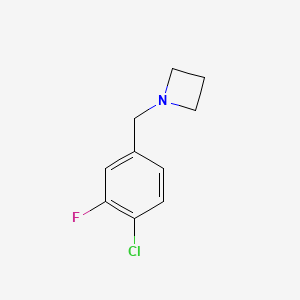
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are significant due to their diverse biological and pharmacological activities. This compound, with its specific functional groups, offers a range of possibilities for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: The presence of hydroxyl and carboxylate groups allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application, such as antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2,4-dione: Exhibits unique tautomeric forms and biological activities.
Uniqueness: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate stands out due to its specific functional groups, which provide versatility in chemical reactions and potential applications. Its unique structure allows for the development of novel compounds with enhanced biological activities.
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-7-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-5-4-7(2)6-9(8)14-12(10)16/h4-6H,3H2,1-2H3,(H2,14,15,16) |
Clave InChI |
ISWFYKVMDCKUHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=C(C=C2)C)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)



![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)

![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)



![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)


